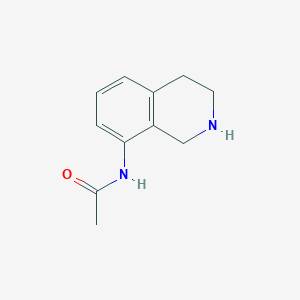

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14) |

InChI Key |

VNHMDZPGVOMMEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CNCC2 |

Origin of Product |

United States |

Preparation Methods

Classical Multi-step Synthesis

1.1. Formation of Tetrahydroisoquinoline Core

The foundational step involves constructing the tetrahydroisoquinoline skeleton, typically via the Pictet-Spengler reaction, which condenses phenethylamines with aldehydes or ketones under acidic conditions. This classical method is favored for its high yields and regioselectivity.

Phenethylamine derivative + Aldehyde/Ketone → Tetrahydroisoquinoline

- Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid.

- Solvents like ethanol or acetic acid.

- Elevated temperatures (~80-120°C).

- Poor reactivity with ketones compared to aldehydes.

- Limited scope for substitution at specific positions.

1.2. Functionalization at the 8-Position

Post core formation, selective functionalization at the 8-position involves electrophilic substitution or directed lithiation, followed by acylation to introduce the acetamide group.

Synthesis via Ketoamides and Organometallic Reagents

2.1. Ketoamide-Based Cyclization

Reduction and Cyclization of Ketoamides

Reduction of ketoamides with sodium borohydride (NaBH₄) in methanol yields hydroxyamides, which then undergo cyclization to form the tetrahydroisoquinoline core.

Ketoamide → NaBH₄ reduction → Hydroxyamide → Cyclization with acid catalyst → N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide

- Temperature: 0-25°C.

- Solvent: Methanol.

- Yield: 85-90%.

Modern Synthetic Approaches

4.1. Catalytic Hydrogenation and Transfer Hydrogenation

- Total synthesis of tetrahydroisoquinoline derivatives employs catalytic hydrogenation of precursor compounds, often using ruthenium or rhodium catalysts.

- Transfer hydrogenation with chiral catalysts allows enantioselective synthesis, enhancing pharmacological relevance.

4.2. Cyclization from Amides and Aromatic Precursors

- Cyclization of N-acyl derivatives derived from aromatic amines with acyl chlorides, followed by reduction, offers a streamlined route to the core structure.

Summary of Key Reaction Data

| Method | Starting Material | Reagents | Key Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pictet-Spengler | Phenethylamine + Aldehyde | Acid catalyst | 80-120°C | High | Classical, regioselective |

| Ketoamide + Grignard | Ketoamide + RMgX | THF, -20°C | Room temp | 85-90% | Flexible substitution |

| Reduction + Cyclization | Ketoamide + NaBH₄ | Methanol, 0°C | Cyclization with acid | 85-90% | Efficient for core formation |

| Catalytic Hydrogenation | Precursor compounds | Ru/Rh catalyst | Hydrogen atmosphere | Variable | Enantioselective options |

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to a more oxidized form.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide is a tetrahydroisoquinoline derivative with applications in pharmaceutical development and biological research. Research suggests that derivatives of tetrahydroisoquinoline may have antiviral properties and potential neuroprotective effects. Studies also indicate that this compound may modulate neurotransmitter systems or inhibit enzymes involved in disease processes.

Scientific Research Applications

- Pharmaceutical Development this compound serves as a building block in synthesizing complex therapeutic agents.

- Biological Research This compound is used in biological research due to its significant biological activity. Research has explored its efficacy against Japanese encephalitis and its ability to inhibit apoptosis in cellular models.

- Neuroprotective Effects N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide has been studied for potential neuroprotective effects and the ability to modulate neurotransmitter systems.

Related Research

While the search results do not provide specific case studies or comprehensive data tables for this compound, they do offer insights into related compounds and applications of tetrahydroisoquinolines:

- Antitumor Effects: A study using an AM2 receptor antagonist, a small molecule, demonstrated antitumor effects against triple-negative breast cancer cells . The molecule decreased the viability of MDA-MB-231 cells by 55% after three days of treatment at a 10 μM concentration . In vivo xenograft studies showed that the molecule was well-tolerated and exhibited antitumor activity .

- Orexin Receptor Antagonists: Substituted 1,2,3,4-tetrahydroisoquinoline derivatives are non-peptide antagonists of human orexin receptors, useful in treating eating and sleep disorders . These compounds can potentially treat conditions such as metabolic dysfunction, dysregulated appetite control, compulsive obesities, emeto-bulimia, or anorexia nervosa . Sleep disorders include insomnias, narcolepsy, and other disorders of excessive sleepiness .

- Heterocyclic Amine Carcinogens: Research on heterocyclic amines (HCAs) showed that creatine supplementation does not increase carcinogenic HCA formation in healthy subjects, challenging concerns about cancer risk .

- Chiral Synthesis: Novel catalytic stereoselective approaches have been developed to reduce 1-substituted-3,4-dihydroisoquinolines, which possess various biological activities, including use against overactive bladders and Parkinson's disease symptoms .

- OX1 Antagonism: 7-substituted tetrahydroisoquinolines have demonstrated potent antagonism of OX1 receptors, suggesting the importance of the 7-position for OX1 antagonism .

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,2,3,4-Tetrahydroquinolin-8-yl)acetamide

- Molecular Formula : C₁₁H₁₄N₂O (identical to the target compound)

- Key Structural Difference: The nitrogen atom in the bicyclic system is positioned at the 1-position (quinoline core) instead of the 2-position (isoquinoline core).

- SMILES :

CC(=O)NC1=CC=CC2=C1NCCC2

N-(1,2,3,4-Tetrahydro-7-methyl-2,4-dioxobenzo[g]pteridin-8-yl)acetamide

- Molecular Formula : C₁₃H₁₃N₃O₃

- Key Features: A pteridine ring (two fused pyrimidine rings) replaces the isoquinoline system. Additional 2,4-dioxo groups and a 7-methyl substituent enhance polarity and steric bulk.

- Synthesis : Reported by Glebova and Berezovskii (1975) via condensation and oxidation steps .

- Relevance: The dioxo groups increase hydrogen-bonding capacity, which could improve target selectivity but reduce membrane permeability compared to the simpler isoquinoline analog.

Colchicine Derivatives (e.g., (S)-N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide)

- Molecular Formula: C₂₂H₂₅NO₆

- Key Differences: A benzo[a]heptalene core (seven-membered fused ring) instead of isoquinoline. Multiple methoxy (-OCH₃) and oxo (-O) substituents.

- Pharmacological Role : Colchicine analogs are potent microtubule inhibitors but suffer from toxicity due to their complex polycyclic structure .

- Comparison: The absence of methoxy groups in N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide likely reduces its cytotoxicity and simplifies its metabolic profile.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Structural Flexibility: The tetrahydroisoquinoline scaffold offers a balance between rigidity (planar aromatic region) and flexibility (saturated ring), which may enhance binding to protein targets compared to fully saturated or polycyclic analogs .

- Toxicity Considerations: Unlike colchicine derivatives, the absence of methoxy groups in this compound may mitigate off-target effects, making it a safer candidate for further development .

- Synthetic Accessibility : The simpler structure of the target compound suggests easier scalability compared to pteridine or benzo[a]heptalene derivatives .

Notes

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide (N-THIQ-Ac) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₁H₁₄N₂O and a molecular weight of 226.70 g/mol. The compound features a tetrahydroisoquinoline moiety linked to an acetamide functional group, which contributes to its unique biological profile .

While the precise mechanisms of action for N-THIQ-Ac are not fully elucidated, studies suggest that it may interact with various neurotransmitter systems. Specifically, it has been indicated that THIQ derivatives can modulate dopamine and serotonin receptors, which are crucial in numerous neurological processes . The compound is also believed to inhibit specific enzymes involved in disease pathways, although further research is necessary to confirm these interactions .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies indicate that N-THIQ-Ac demonstrates activity against various pathogens. Its potential as an antimicrobial agent is being investigated for treating infections .

- Neuroprotective Effects : Research on related tetrahydroisoquinoline compounds suggests neuroprotective properties that may be beneficial in treating neurodegenerative disorders .

- Potential Anticancer Properties : There is emerging evidence supporting the role of N-THIQ-Ac in cancer therapy. It may act as a candidate for developing new therapeutic agents targeting cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-THIQ-Ac, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide | C₁₁H₁₄N₂O | Different substitution affecting biological activity |

| N-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide | C₁₂H₁₆N₂O | Methyl substitution influencing pharmacokinetics |

| 6-Methoxy-N-(1-benzyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide | C₁₅H₁₉N₂O₂ | Benzyl substitution altering activity profile |

These compounds exhibit varying degrees of biological activity and highlight the significance of structural modifications in influencing pharmacological effects .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of N-THIQ-Ac and its analogs. For instance:

- Anticonvulsant Activity : A series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their anticonvulsant properties. Some derivatives exhibited potent effects against NMDA-induced seizures in animal models .

- Inhibition Studies : Isoquinoline derivatives have been reported as selective inhibitors of tyrosyl DNA phosphodiesterase (TDP2), showcasing their potential as therapeutic agents in DNA repair mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves acetylation of the 8-amino group in 1,2,3,4-tetrahydroisoquinoline. Key steps include:

- Reagent selection : Use acetyl chloride or acetic anhydride under reflux with a polar aprotic solvent (e.g., dichloromethane or THF).

- Catalysis : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., triethylamine) to drive the reaction .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to achieve ≥95% purity.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2 equivalents of acetylating agent) and temperature (40–60°C) to maximize yield (reported ~70–85%) .

Basic: Which analytical techniques are critical for validating the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm acetylation (δ ~2.1 ppm for CH₃ in acetamide) and tetrahydroisoquinoline ring protons (δ 2.7–4.0 ppm for CH₂ groups) .

- HPLC : Reverse-phase C18 columns (λ = 254 nm) with acetonitrile/water gradients to assess purity (≥98%) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (theoretical m/z 244.29 for [M+H]⁺) .

Advanced: How do substituents at the 6- and 7-positions of the tetrahydroisoquinoline scaffold influence acetylcholinesterase (AChE) inhibition?

Answer:

Studies on analogous tetrahydroisoquinoline derivatives (e.g., N-(3-oxo-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide ) reveal:

- 6-Position modifications : Electron-withdrawing groups (e.g., -NO₂) enhance AChE binding affinity (IC₅₀ ~0.8 µM vs. ~2.5 µM for unsubstituted analogs) by interacting with the catalytic triad .

- 7-Position substitutions : Bulky groups (e.g., benzyl) reduce activity due to steric clashes in the AChE gorge .

Methodological note : Use molecular docking (AutoDock Vina) and kinetic assays (Ellman’s method) to correlate substituent effects with inhibitory potency .

Advanced: How can contradictory bioactivity data across studies (e.g., AChE inhibition vs. no activity) be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Differences in enzyme sources (human vs. electric eel AChE) or substrate concentrations (e.g., acetylthiocholine iodide at 0.5 mM vs. 1 mM) .

- Compound stability : Degradation under assay conditions (e.g., pH >8.0). Validate stability via LC-MS pre/post assay .

- Statistical rigor : Use triplicate measurements and ANOVA to confirm significance (p <0.05). Cross-validate with orthogonal assays (e.g., fluorescence-based AChE kits) .

Basic: What are key considerations for designing in vitro bioactivity assays for this compound?

Answer:

- Solubility : Use DMSO stocks (≤0.1% final concentration) to avoid solvent toxicity. Confirm solubility in PBS or assay buffer via nephelometry .

- Positive controls : Include donepezil (AChE inhibitor) or relevant reference standards .

- Endpoint selection : Measure IC₅₀ values at 30-minute incubation (equilibrium conditions) .

Advanced: What strategies enable systematic structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Scaffold diversification : Synthesize derivatives with variations at the acetamide group (e.g., N-propionamide) or ring saturation (1,2,3,4- vs. 1,2-dihydro analogs) .

- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical electrostatic/hydrophobic interactions .

- In silico screening : Virtual libraries (e.g., Enamine REAL Space) filtered by Lipinski’s rules to prioritize synthetically accessible candidates .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

- Emergency measures : In case of skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated for this compound?

Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH; measure parent compound depletion via LC-MS/MS over 60 minutes .

- Plasma protein binding : Use equilibrium dialysis (rapid equilibrium device) to calculate unbound fraction .

- PK profiling : Administer intravenously/orally to rodents; collect plasma samples for bioavailability (F%) and half-life (t₁/₂) determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.